Methyl (S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate
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Overview
Description
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents can be explored to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate involves its interaction with specific molecular targets. The bromine and fluorine substituents can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-2-(4-fluorophenyl)acetate
- Methyl 2-(2-bromo-4-fluorophenyl)acetate
Uniqueness
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and provides distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C9H9BrFNO2 |
---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate |
InChI |
InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10/h2-4,8H,12H2,1H3/t8-/m0/s1 |
InChI Key |
CDHAENSZJWKJEE-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=C(C=C(C=C1)F)Br)N |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)F)Br)N |
Origin of Product |
United States |
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